molecular formula C22H39NO4 B593127 N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Cat. No.: B593127
M. Wt: 381.5 g/mol
InChI Key: HLETUMXUCSCVPL-GWSKAPOCSA-N
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Description

Prostaglandin F2.alpha. ethyl amide is a synthetic analog of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Prostaglandin F2.alpha. ethyl amide is particularly noted for its role in reducing intraocular pressure, making it a valuable compound in the treatment of conditions like glaucoma .

Mechanism of Action

Target of Action

Prostaglandin F2alpha ethyl amide, also known as PGF2α-NEt, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition and has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

The compound interacts with its target, the FP receptor, through a specific and distinct cell surface G protein-coupled receptor (GPCR) mechanism . This interaction triggers a cascade of intracellular events, leading to various physiological responses. For instance, Tafluprost, a novel prostaglandin analog with a high affinity for the fluoroprostaglandin (FP) receptor PGF2α, has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost .

Biochemical Pathways

The compound affects the prostaglandin signaling pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Pharmacokinetics

They act most often as autocrine or paracrine signaling agents

Result of Action

The molecular and cellular effects of Prostaglandin F2alpha ethyl amide’s action are diverse, given the wide range of physiological processes it influences. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . It also plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Analysis

Biochemical Properties

Prostaglandin F2alpha ethyl amide interacts with specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells .

Cellular Effects

Prostaglandin F2alpha ethyl amide has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . It plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin F2alpha ethyl amide involves receptor-mediated stimulation of the phospholipase C-intracellular calcium-PKC pathway and activation of downstream protein kinases . It also promotes receptor-mediated activation of PINK–Parkin mitophagy .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin F2alpha ethyl amide on mitochondrial dynamics and mitophagy have been studied in the bovine corpus luteum . It elicits increased intracellular reactive oxygen species .

Dosage Effects in Animal Models

For instance, PGF2α has been used to regulate mammalian reproductive cycles .

Metabolic Pathways

Prostaglandin F2alpha ethyl amide is part of the prostanoid metabolic pathway . Prostanoids are formed through COXs on arachidonic acid via a two-step enzymatic process .

Subcellular Localization

It is known that prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prostaglandin F2.alpha. ethyl amide typically involves the modification of the carboxyl group of Prostaglandin F2.alpha. to an ethyl amide group. This can be achieved through a series of chemical reactions, including esterification and amidation. The process generally starts with the esterification of Prostaglandin F2.alpha. to form an intermediate ester, which is then converted to the ethyl amide through a reaction with ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of Prostaglandin F2.alpha. ethyl amide involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin F2.alpha. ethyl amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the saturation of double bonds .

Scientific Research Applications

Prostaglandin F2.alpha. ethyl amide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin F2.alpha.: The parent compound, which has similar biological activities but lacks the ethyl amide modification.

    Bimatoprost: Another prostaglandin analog used to lower intraocular pressure, but with a different structural modification.

    Latanoprost: A prostaglandin F2.alpha.

Uniqueness

Prostaglandin F2.alpha. ethyl amide is unique due to its specific modification at the carboxyl group, which enhances its lipophilicity and stability. This modification allows for better penetration into ocular tissues and prolonged duration of action compared to its parent compound .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLETUMXUCSCVPL-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 3
Reactant of Route 3
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 4
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 5
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 6
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

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